5-((3,4-dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.:
Cat. No.: VC18908408
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N5O2 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 5-(3,4-dimethylanilino)-N-[(3-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |
| Standard InChI | InChI=1S/C19H21N5O2/c1-12-7-8-15(9-13(12)2)21-18-17(22-24-23-18)19(25)20-11-14-5-4-6-16(10-14)26-3/h4-10H,11H2,1-3H3,(H,20,25)(H2,21,22,23,24) |
| Standard InChI Key | LZUUANMGMJWSBE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)OC)C |
Introduction
Structural Features:
| Functional Group | Position on Molecule | Chemical Role |
|---|---|---|
| Triazole Ring | Core structure | Contributes to aromaticity and bioactivity |
| Carboxamide (-CONH-) | Attached to position 4 of triazole | Enhances hydrogen bonding capacity |
| 3-Methoxybenzyl Group | Substituent on carboxamide nitrogen | Modulates lipophilicity and bioavailability |
| 3,4-Dimethylphenylamino | Attached to position 5 of triazole | Influences electronic properties |
Synthesis Pathways
The synthesis of this compound typically involves:
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Click Chemistry Approach:
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The formation of the triazole ring can be achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used reaction for generating 1,2,3-triazoles.
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Amide Coupling Reaction:
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The carboxamide group is introduced by coupling a carboxylic acid derivative with an amine.
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Substituent Introduction:
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The addition of functional groups like the methoxybenzyl and dimethylphenylamino groups is achieved through nucleophilic substitution or reductive amination.
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These steps ensure high yields and structural specificity.
Potential Applications:
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Anticancer Activity:
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Triazole derivatives are known for their ability to inhibit enzymes like tyrosine kinases and topoisomerases, making them effective against various cancer cell lines.
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The presence of electron-donating groups (e.g., methoxy) enhances the interaction with biological targets.
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Antimicrobial Properties:
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The triazole ring interacts with microbial enzymes, disrupting their function.
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Substituents like dimethylphenylamino may improve membrane permeability.
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Anti-inflammatory Potential:
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Carboxamide functionalities often exhibit inhibitory effects on enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Mechanism of Action:
The compound likely binds to active sites of target proteins through hydrogen bonding (via the carboxamide group) and π-π interactions (via the aromatic rings).
Analytical Characterization
To confirm its structure and purity, the following techniques are used:
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Nuclear Magnetic Resonance (NMR):
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Proton () and Carbon () NMR spectra provide information on chemical shifts corresponding to aromatic protons, methyl groups, and amide functionalities.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic peaks (e.g., C=O stretching for carboxamide around 1650 cm).
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X-Ray Crystallography:
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Provides detailed molecular geometry and confirms intramolecular interactions.
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Research Findings
Although specific studies on this exact compound may be limited, related triazole derivatives have shown promising results in various fields:
Biological Evaluation:
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Docking studies suggest strong binding affinity with enzymes involved in cancer progression or microbial resistance mechanisms.
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In vitro assays have demonstrated cytotoxicity toward cancer cells with IC50 values typically below 50 µM for similar compounds.
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